
2-(bromomethyl)benzoyl Bromide
Übersicht
Beschreibung
2-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzoyl bromide, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)benzoyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary target of 2-(bromomethyl)benzoyl Bromide is the benzylic position of alkyl benzenes . The benzylic position is the carbon atom adjacent to the aromatic ring, which is the site of the bromomethyl group attachment .
Mode of Action
This compound interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . This process results in the formation of a benzylic radical, which then reacts with this compound to form the brominated product .
Biochemical Pathways
The action of this compound affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . The bromination of the benzylic position leads to the formation of a bromomethyl group, which can further participate in various biochemical reactions .
Result of Action
The molecular effect of the action of this compound is the introduction of a bromomethyl group at the benzylic position of alkyl benzenes . This modification can significantly alter the chemical properties of the molecule, enabling it to participate in further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the benzylic position for reaction with this compound. Additionally, the reaction is likely to be sensitive to temperature and pH, as these factors can influence the rate and selectivity of free radical reactions .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of benzyl alcohol derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions, leading to the formation of the desired brominated product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)benzoyl bromide primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a benzamide derivative, while reaction with an alcohol would produce an ester .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Bromide: Similar structure but lacks the bromomethyl group.
4-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the para position.
3-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the meta position.
Uniqueness: 2-(Bromomethyl)benzoyl bromide is unique due to the position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .
Eigenschaften
IUPAC Name |
2-(bromomethyl)benzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQJEGATMJTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397603 | |
| Record name | 2-(bromomethyl)benzoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40819-28-1 | |
| Record name | 2-(bromomethyl)benzoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


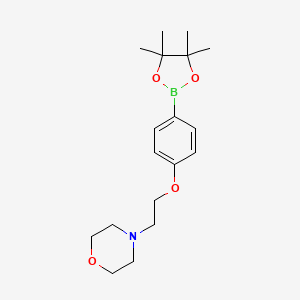
![3-[(Dimethylamino)methyl]benzonitrile](/img/structure/B1308131.png)
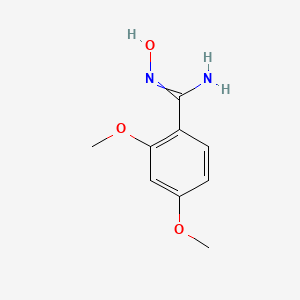

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

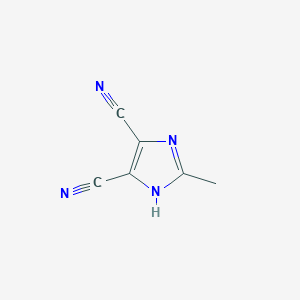
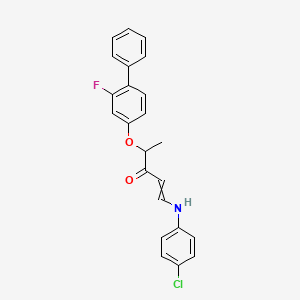
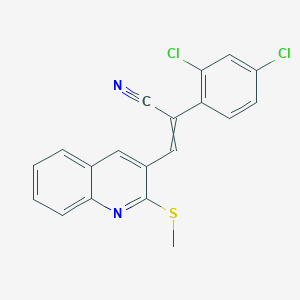
![2-(1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B1308147.png)




